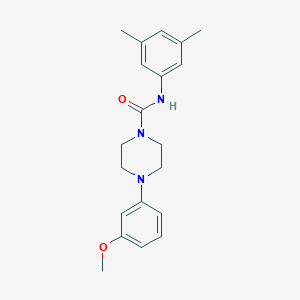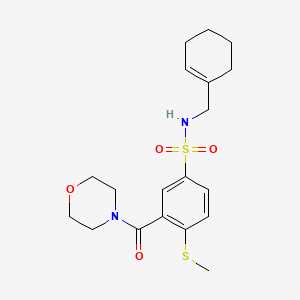
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as UMB 425, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has also been shown to modulate the activity of GABA receptors and to inhibit the activity of acetylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 for lab experiments is its high potency and selectivity, which allows for precise control over its effects. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research on N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, researchers may explore its potential as a modulator of the immune system, as well as its potential as a tool for studying the dopamine and serotonin systems in the brain. Overall, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is a promising compound that has the potential to make significant contributions to the field of pharmacology and neuroscience.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 involves several steps, including the reaction of 3,5-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with piperazine-1-carboxylic acid to form N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425.
科学研究应用
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. One area of particular interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-16(2)13-17(12-15)21-20(24)23-9-7-22(8-10-23)18-5-4-6-19(14-18)25-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFVMUKBPRTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5489093.png)
![2-amino-4-[3-(pyridin-2-ylmethoxy)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5489100.png)

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5489106.png)
![2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5489109.png)
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5489129.png)
![N-[3-(4-ethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5489134.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![N-cyclopropyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5489160.png)
![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)
![3-({[1-(4-methylphenyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5489198.png)